

# pTH (53-84) (human) peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)

# **Executive Summary**

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely considered inactive byproducts of the metabolism of the full-length PTH (1-84) molecule. The classical biological effects of PTH on calcium and bone homeostasis were attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1 PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84). These fragments are now understood to exert biological effects, often in opposition to the N-terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This document provides a comprehensive technical overview of the human PTH (53-84) peptide, consolidating information on its sequence, structure, biological activity, and the experimental protocols used for its characterization.

# **Peptide Sequence and Physicochemical Properties**

The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal portion of the mature 84-amino acid parathyroid hormone.[4]

Table 1: Peptide Sequence and Properties



| Property          | Value                                                                                                                                           | Reference |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| One-Letter Code   | KKEDNVLVESHEKSLGEA<br>DKADVNVLTKAKSQ                                                                                                            | [4][5]    |  |
| Three-Letter Code | Lys-Lys-Glu-Asp-Asn-Val-Leu-<br>Val-Glu-Ser-His-Glu-Lys-Ser-<br>Leu-Gly-Glu-Ala-Asp-Lys-Ala-<br>Asp-Val-Asn-Val-Leu-Thr-Lys-<br>Ala-Lys-Ser-Gln | [4][5]    |  |
| Molecular Formula | C149H253N43O54                                                                                                                                  | [6]       |  |
| Molecular Weight  | Approximately 3508 - 3510.9<br>Da                                                                                                               | [4][6]    |  |

| Biological Source | Human |[4] |

## **Structure**

While a high-resolution crystal or NMR structure for the isolated human PTH (53-84) fragment is not readily available in public databases, studies on the full-length hormone provide insights. Analysis of PTH has indicated the presence of limited secondary structures, such as turns and short helices, within the C-terminal hPTH (54-84) region.[7] Specifically, nuclear Overhauser effect analysis has confirmed secondary structure in the region of residues 57-62.[7] The region between residues 39 and 52 appears to be the least conserved and lacks defined secondary structure, whereas the 53-84 region contains several stretches of high homology among mammals.[7]

# **Biological Function and Signaling Pathway**

Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct biological functions.[8] It acts through a putative C-terminal PTH receptor (CPTHR), which is expressed by bone cells, particularly osteocytes.[9]

Key Biological Effects:



- Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the
  calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been
  shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]
- Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease ionized calcium concentration in vivo.[1][11]
- Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of osteocytes.[1][3]

The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient increase in cytosolic free calcium concentration ([Ca²+]i).[9] This response is dependent on the presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of extracellular calcium through these channels.[9]





Click to download full resolution via product page

Caption: Signaling cascade initiated by PTH (53-84) binding.

# **Quantitative Data Summary**

The following table summarizes key quantitative metrics associated with PTH (53-84) activity from published literature.

Table 2: Summary of Quantitative Data

| Parameter                     | Value                                                                       | Cell/System              | Reference |
|-------------------------------|-----------------------------------------------------------------------------|--------------------------|-----------|
| Binding Affinity              | ~100-fold lower<br>than longer C-<br>terminal fragments<br>(e.g., PTH 7-84) | C-PTH Receptors          | [9]       |
| [Ca <sup>2+</sup> ]i Increase | ~100 nM increase from baseline                                              | OC59 Osteocytic<br>Cells | [9]       |
| Effective<br>Concentration    | 250 nM for [Ca²+]i<br>signal induction                                      | OC59 Osteocytic<br>Cells | [9]       |

| In Vivo Calcemic Effect |  $0.07 \pm 0.04$  mmol/L decrease (as part of a C-fragment mixture at 10 nmol/h) | Thyroparathyroidectomized Rats |[11] |

# **Experimental Protocols**

The study of PTH (53-84) involves its synthesis, purification, and characterization through various functional assays.

## Solid-Phase Peptide Synthesis (SPPS)

The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely produced by solid-phase synthesis.[8]

 Principle: The peptide is assembled sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of



protected amino acids are repeated until the desired sequence is complete.

### Methodology:

- Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the Cterminal amino acid, Glutamine (Gln).
- Deprotection: The Nα-protecting group (typically Fmoc or Boc) of the resin-bound amino acid is removed using a chemical agent (e.g., piperidine for Fmoc, TFA for Boc).
- Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove excess reagents and byproducts.
- Coupling: The next Nα-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.
- Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
- Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the final residue (Lys) is coupled.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane).
- Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed.

# Peptide Purification by Reversed-Phase HPLC

The crude synthetic peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).

- Principle: Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
- Methodology:

## Foundational & Exploratory





- Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).
- Column: A C18 reversed-phase column is equilibrated with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
- Elution: The peptide is eluted using a linear gradient of increasing organic solvent (Solvent
   B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.
- Detection: The column eluate is monitored by UV absorbance, typically at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peptide peak are collected.
- Analysis: The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry.
- Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.





Click to download full resolution via product page

Caption: General workflow for producing and testing PTH (53-84).



## Intracellular Calcium ([Ca<sup>2+</sup>]i) Measurement

This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in osteocytic cells.[9]

 Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation spectrum shifts upon binding to Ca<sup>2+</sup>. By measuring the ratio of fluorescence emission at a fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be calculated.

#### Methodology:

- Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and culture until sub-confluent.
- Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
- Washing: Wash the cells to remove extracellular Fura-2 AM.
- Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
- Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm excitation ratio for several minutes.
- Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the perfusion buffer and continue recording the fluorescence ratio to capture the transient increase in [Ca<sup>2+</sup>]i.
- Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin) for calibration of the signal to absolute Ca<sup>2+</sup> concentrations.

# **Alkaline Phosphatase (ALP) Activity Assay**



This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and activity.[7][10][12]

Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by
measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate
(pNPP), into a colored product, p-nitrophenol (pNP), which can be measured
spectrophotometrically.

#### Methodology:

- Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates.
   Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone)
   for a specified period (e.g., 24-48 hours).
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., containing Triton X-100).
- Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.
- Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
- Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.
- Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity. The results are typically expressed as units of ALP activity per milligram of total protein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]
- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone (PTH) (53-84), human Echelon Biosciences [echelon-inc.com]
- 5. biorbyt.com [biorbyt.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human parathyroid hormone: synthesis and chemical, biological, and immunological evaluation of the carboxyl-terminal region PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [pTH (53-84) (human) peptide sequence and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611744#pth-53-84-human-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com